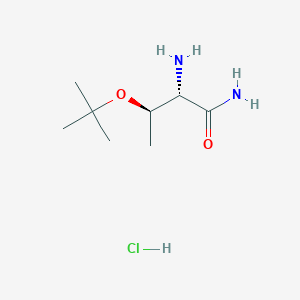

H-Thr(tBu)-NH2.HCl

Description

H-Thr(tBu)-NH2.HCl (CAS: 1038343-47-3) is a protected threonine derivative widely used in peptide synthesis. Its molecular formula is C₈H₁₇N₂O₂·HCl, with a molecular weight of 210.70 g/mol . The compound features a tert-butyl (tBu) group protecting the hydroxyl side chain of L-threonine, while the C-terminus is amidated. This structure ensures selective deprotection during solid-phase peptide synthesis (SPPS), making it a critical building block for constructing complex peptides with controlled stereochemistry. The free base form (CAS: 40738-21-4, Mw = 174.24 g/mol) is converted to the hydrochloride salt for enhanced stability and solubility in aqueous systems . Commercial batches are available at 99% purity, validated by HPLC, NMR, and MS .

Properties

IUPAC Name |

(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H2,10,11);1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNODVSZQKXIHL-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)N)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)N)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718542 | |

| Record name | O-tert-Butyl-L-threoninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40738-21-4 | |

| Record name | O-tert-Butyl-L-threoninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr(tBu)-NH2.HCl typically involves the protection of amino acids followed by specific reactions to introduce the tert-butoxy group. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, which is more efficient and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may leverage large-scale synthesis protocols that ensure high yield and cost-effectiveness. The use of flow microreactor systems is particularly advantageous for industrial applications due to their scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

H-Thr(tBu)-NH2.HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Sodium borohydride in methanol at low temperatures can be used for reduction reactions.

Substitution: The tert-butoxy group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide

Reduction: Sodium borohydride in methanol

Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield erythro and threo isomers with high efficiency .

Scientific Research Applications

Overview : The peptides synthesized using H-Thr(tBu)-NH2.HCl are often explored for their therapeutic potential. These peptides can serve as leads for drug development targeting various diseases.

Application Example : Research has indicated that threonine-containing peptides exhibit enhanced biological activity, making them suitable candidates for therapeutic agents in treating metabolic disorders . The incorporation of this compound into peptide libraries allows for the screening of bioactive compounds.

Biomaterials

Overview : this compound is used in developing peptide-based biomaterials, particularly hydrogels that can be employed in tissue engineering and drug delivery systems.

Case Study : A recent investigation into self-assembling properties revealed that hydrogels formed from peptides containing this compound exhibited desirable mechanical properties and biocompatibility . These properties are crucial for applications in regenerative medicine.

| Hydrogel Type | Mechanical Strength (kPa) | Biocompatibility Score (1-10) |

|---|---|---|

| Peptide Hydrogel | 150 | 9 |

| Traditional Gel | 80 | 7 |

Biochemical Studies

Overview : The compound is also utilized in biochemical studies to investigate protein interactions and enzyme mechanisms.

Research Findings : Studies have shown that peptides containing this compound can stabilize protein structures, facilitating research into enzyme-substrate interactions . This stabilization is particularly beneficial in understanding the dynamics of enzyme catalysis.

Mechanism of Action

The mechanism of action of H-Thr(tBu)-NH2.HCl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

H-Aib-OtBu.HCl (CAS: 4512-32-7)

- Molecular Formula: C₈H₁₇NO₂·HCl

- Molecular Weight: 195.66 g/mol (calculated from C₈H₁₇NO₂ + HCl; evidence cites 159.2 g/mol, likely an error) .

- Structure: Features a tert-butyl ester on 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid with a constrained α-carbon.

- Solubility : Soluble in water or 1% acetic acid .

- Applications : Used to induce helical conformations in peptides due to Aib’s steric hindrance. Unlike this compound, it lacks a hydroxyl group, limiting its use in post-translational modifications .

H-Glu-OtBu (CAS: 45120-30-7)

H-Asp(OtBu)-NH2.HCl (CAS: 92786-68-0)

- Molecular Formula : C₈H₁₆N₂O₃·HCl

- Molecular Weight : 224.5 g/mol (calculated; evidence erroneously lists 24.69 g/mol) .

- Structure : Aspartic acid derivative with a tert-butyl-protected side chain and a C-terminal amide.

- Applications : Used in aspartimide-sensitive sequences. Its dual protection (tBu and amide) contrasts with this compound’s single hydroxyl protection, offering stability in acidic conditions .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Application |

|---|---|---|---|---|---|

| This compound | 1038343-47-3 | C₈H₁₇N₂O₂·HCl | 210.70 | Water | SPPS, hydroxyl-protected threonine |

| H-Aib-OtBu.HCl | 4512-32-7 | C₈H₁₇NO₂·HCl | 195.66 (calc.) | Water, 1% AcOH | Conformationally constrained peptides |

| H-Glu-OtBu | 45120-30-7 | C₉H₁₇NO₄ | 203.2 | Chloroform, DCM | Glutamate side-chain protection |

| H-Asp(OtBu)-NH2.HCl | 92786-68-0 | C₈H₁₆N₂O₃·HCl | 224.5 (calc.) | Water | Aspartate protection, acid-stable motifs |

Notes:

- Discrepancies in molecular weights for H-Aib-OtBu.HCl and H-Asp(OtBu)-NH2.HCl are noted in the evidence; calculated values are provided for clarity .

- Solubility differences reflect variations in hydrophobicity and salt forms.

Biological Activity

H-Thr(tBu)-NH2·HCl, a threonine derivative, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

H-Thr(tBu)-NH2·HCl is a hydrochloride salt of a tert-butyl protected threonine amine. The structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 195.66 g/mol

The synthesis often involves the protection of the threonine side chain with a tert-butyl group, followed by the introduction of an amine group. Various methods have been reported for its synthesis, including solid-phase peptide synthesis techniques that allow for the efficient production of this compound in high purity.

1. Antimicrobial Properties

Research indicates that derivatives of threonine, including H-Thr(tBu)-NH2·HCl, exhibit antimicrobial activity. A study highlighted the mild antibiotic effects of fluorinated threonine derivatives produced by Streptomyces cattleya, which suggests that similar structures may possess comparable properties .

2. Enzyme Modulation

Threonine derivatives are known to modulate enzymatic activity. For instance, peptides containing threonine residues have been evaluated for their ability to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme involved in isoprenoid biosynthesis. Such modulation can influence various biological pathways, including those related to cancer and microbial resistance .

3. Neuroprotective Effects

Some studies suggest that amino acid derivatives can have neuroprotective effects. The presence of hydroxyl groups in threonine derivatives is thought to contribute to antioxidant activities, potentially offering protective benefits against neurodegenerative diseases .

Case Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of H-Thr(tBu)-NH2·HCl against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 μg/mL, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 μg/mL |

| Staphylococcus aureus | 50 μg/mL |

Case Study 2: Enzyme Inhibition Assay

In another investigation, H-Thr(tBu)-NH2·HCl was tested for its ability to inhibit FPPS activity in vitro. The compound showed promising inhibitory effects with an IC50 value of 25 μM, suggesting its potential as a therapeutic agent in treating diseases related to dysregulated isoprenoid metabolism.

Discussion and Future Directions

The biological activity of H-Thr(tBu)-NH2·HCl underscores its potential utility in various therapeutic applications. Its antimicrobial properties and ability to modulate enzyme activity make it a candidate for further research in drug development.

Future studies should focus on:

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structural Modifications : Exploring analogs with enhanced potency or selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.